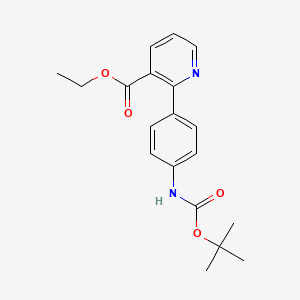

Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)nicotinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

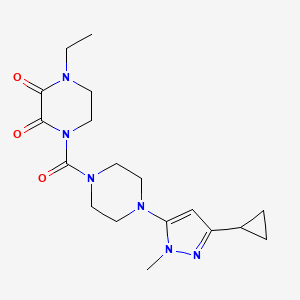

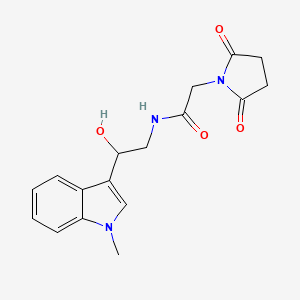

Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)nicotinate is a chemical compound with the molecular formula C19H22N2O5 . It is a product offered by several chemical supply companies .

Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)nicotinate is represented by the SMILES string: O=C(OCC)C1=CC=CN=C1OC(C=C2)=CC=C2NC(OC©©C)=O . This structure includes a tert-butoxycarbonyl (BOC) group, which is a common protecting group used in organic synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)nicotinate are not explicitly mentioned in the search results. For detailed information, one would need to refer to the material safety data sheet (MSDS) provided by the manufacturer .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)nicotinate is an intermediate in various chemical syntheses. For example, it has been utilized in the preparation of ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate, which is a key intermediate for synthesizing 3-pyridyl-5,7-di(trifluoromethyl)-1,8-naphthyridin-2(1H)ones (Eichler et al., 1976). Similarly, the synthesis of orthogonally protected (3R,4S)- and (3S,4S)-4,5-diamino-3-hydroxypentanoic acids, useful for the syntheses of edeine analogs, employs ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates, showcasing the compound's utility in creating complex molecular architectures (Czajgucki et al., 2003).

Nanoparticle and Polymer Applications

The compound has found applications in the development of novel nanoparticle systems for drug delivery. For instance, nanoparticles designed for the controlled delivery of hydrophobic drugs were synthesized from a library of pyridyldisulfide ethyl methacrylate (PDSM) and 2-((tert-butoxycarbonyl)(2-((tert-butoxycarbonyl)amino)ethyl)amino)ethyl methacrylate (BocAEAEMA), illustrating its role in creating responsive drug delivery vehicles (Yildirim et al., 2016).

Crystal Structure Analysis

Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)nicotinate derivatives, such as ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate, have been characterized to understand their molecular conformation and crystal structure. These studies reveal insights into the electronic structure and hydrogen bonding patterns, contributing to the fundamental understanding of molecular interactions in the solid state (Cobo et al., 2008).

Antibacterial Activity Research

The modification and functionalization of ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)nicotinate derivatives have been explored for potential antibacterial applications. For instance, the synthesis of novel pyridine and pyridazine derivatives from ethyl 2-amino-N,6-substituted phenyl-4-(trifluoromethyl or methyl)nicotinamides, derived from similar compounds, showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria (Bheemanapalli et al., 2008).

Safety and Hazards

The safety and hazards associated with Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)nicotinate are not specified in the search results. As with any chemical, appropriate safety measures should be taken when handling it. The MSDS provided by the manufacturer would contain detailed safety and hazard information .

Wirkmechanismus

Target of Action

Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)nicotinate is a complex organic compound The primary targets of this compound are currently not well-defined in the literature

Mode of Action

It is known that the tert-butoxycarbonyl (boc) group is often used in organic synthesis to protect amines . The Boc group can be removed under acidic conditions, revealing the amine for further reactions . This suggests that the compound may interact with its targets through the release of the protected amine group, but this is speculative and requires experimental validation.

Eigenschaften

IUPAC Name |

ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-5-24-17(22)15-7-6-12-20-16(15)13-8-10-14(11-9-13)21-18(23)25-19(2,3)4/h6-12H,5H2,1-4H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQIVYYMIMHSYOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)C2=CC=C(C=C2)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)nicotinate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2931453.png)

![[4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B2931462.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-cyclopentylpropanamide](/img/structure/B2931467.png)

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-phenylacetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2931472.png)

![(7As)-spiro[5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazole-3,3'-oxetane]](/img/structure/B2931473.png)